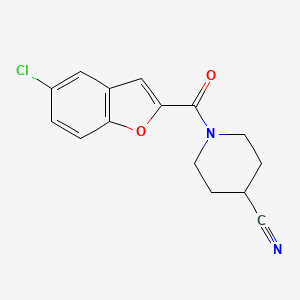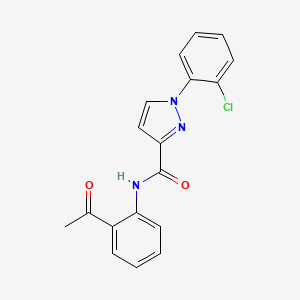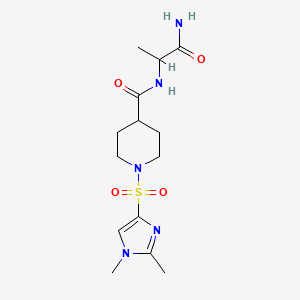
6-methoxy-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide, also known as MPMI, is a synthetic compound that belongs to the class of indole derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Scientific Research Applications
6-methoxy-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide has been extensively studied for its potential applications in scientific research. One of the primary areas of research is the study of the serotonin 5-HT7 receptor, which has been implicated in several psychiatric and neurological disorders. 6-methoxy-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide has been shown to be a selective antagonist of the 5-HT7 receptor, making it a valuable tool for studying the role of this receptor in various physiological and pathological processes.
In addition to its applications in neuroscience, 6-methoxy-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide has also been studied for its potential applications in cancer research. It has been shown to inhibit the growth of several cancer cell lines, including breast and colon cancer cells, by inducing apoptosis and inhibiting cell proliferation.
Mechanism of Action
The mechanism of action of 6-methoxy-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide is primarily mediated through its interaction with the serotonin 5-HT7 receptor. As a selective antagonist of this receptor, 6-methoxy-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide blocks the binding of serotonin to the receptor, thereby inhibiting downstream signaling pathways that are activated by the receptor. This leads to a reduction in the activity of the receptor and its downstream effectors, resulting in the observed physiological and biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-methoxy-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide are primarily mediated through its interaction with the serotonin 5-HT7 receptor. Inhibition of this receptor has been shown to have a wide range of effects, including regulation of circadian rhythms, modulation of mood and anxiety, and regulation of memory and learning.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 6-methoxy-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide in lab experiments is its selectivity for the serotonin 5-HT7 receptor. This allows researchers to specifically target this receptor and study its role in various physiological and pathological processes. Additionally, 6-methoxy-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide has been shown to have low toxicity and good pharmacokinetic properties, making it a valuable tool for in vivo studies.
However, there are also some limitations to using 6-methoxy-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide in lab experiments. One of the primary limitations is its relatively low potency, which may require higher concentrations to achieve the desired effects. Additionally, the selectivity of 6-methoxy-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide for the 5-HT7 receptor may also limit its applications in certain experiments where other serotonin receptors may also be involved.
Future Directions
There are several future directions for research on 6-methoxy-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide. One area of research is the study of its potential applications in the treatment of psychiatric and neurological disorders, particularly those involving the serotonin 5-HT7 receptor. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anticancer effects of 6-methoxy-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide and to explore its potential as a therapeutic agent for cancer.
Conclusion
In conclusion, 6-methoxy-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. Its selectivity for the serotonin 5-HT7 receptor makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. While there are some limitations to its use in lab experiments, the future directions for research on 6-methoxy-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide are promising, and it is likely to continue to be a valuable tool for researchers in the fields of neuroscience and pharmacology.
Synthesis Methods
The synthesis of 6-methoxy-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The first step involves the synthesis of 6-methoxyindole-2-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with pyridine-2-methanol to obtain the desired product, 6-methoxy-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide. The synthesis method has been well-established in the literature and has been used by several research groups to obtain 6-methoxy-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide in high yields.
properties
IUPAC Name |
6-methoxy-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-21-13-6-5-11-8-15(19-14(11)9-13)16(20)18-10-12-4-2-3-7-17-12/h2-9,19H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUFPDMZZRIMLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-(pyridin-2-ylmethyl)-1H-indole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(dimethylamino)-3-fluoro-N-[1-(2,2,2-trifluoroethyl)pyrrolidin-3-yl]benzamide](/img/structure/B7536187.png)
![[4-(2,2-Difluoroethyl)piperazin-1-yl]-(3-methylphenyl)methanone](/img/structure/B7536193.png)
![2-(2-fluorophenyl)-N-[1-(2-methoxyphenyl)piperidin-4-yl]acetamide](/img/structure/B7536197.png)
![N-[1-(2,2-difluoroethyl)piperidin-4-yl]-4-ethylsulfonylbenzamide](/img/structure/B7536199.png)

![N-[1-(2-methoxyphenyl)piperidin-4-yl]-3-(tetrazol-1-yl)thiophene-2-carboxamide](/img/structure/B7536221.png)
![1-[2-(Furan-2-yl)cyclopropanecarbonyl]piperidine-4-carbonitrile](/img/structure/B7536229.png)
![(4-Cyclopropyl-1,4-diazepan-1-yl)-[2-(2-fluoroanilino)pyridin-3-yl]methanone](/img/structure/B7536237.png)


![N-[2-(diethylamino)-2-oxoethyl]-2-pyridin-2-yl-1,3-thiazole-4-carboxamide](/img/structure/B7536273.png)


![N,N-dimethyl-2-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methylcarbamoylamino]propanamide](/img/structure/B7536294.png)